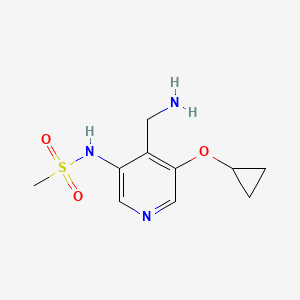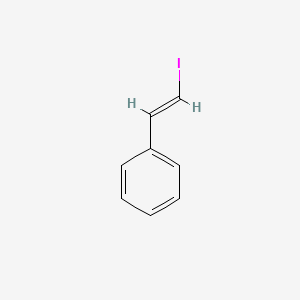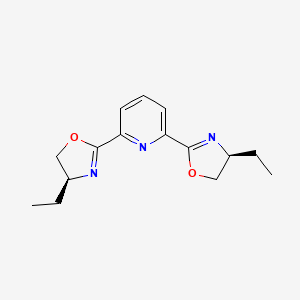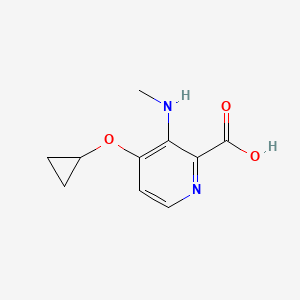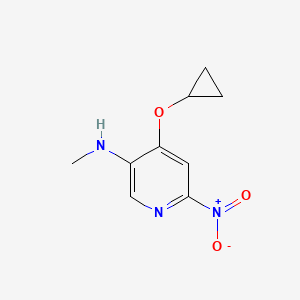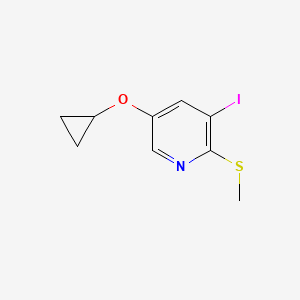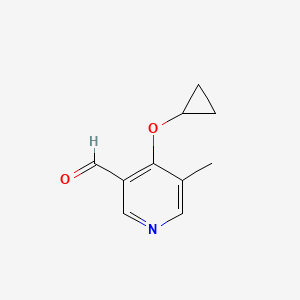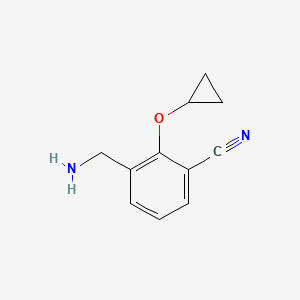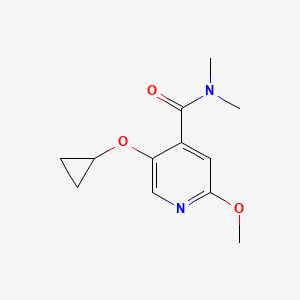
5-Cyclopropoxy-2-methoxy-N,N-dimethylisonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-2-methoxy-N,N-dimethylisonicotinamide is a chemical compound with the molecular formula C12H16N2O3 and a molecular weight of 236.269 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, a methoxy group, and a dimethylisonicotinamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-2-methoxy-N,N-dimethylisonicotinamide typically involves the reaction of 5-cyclopropoxy-2-methoxyisonicotinic acid with N,N-dimethylamine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity. The final product is purified using techniques like recrystallization or chromatography to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-2-methoxy-N,N-dimethylisonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isonicotinamides.
Scientific Research Applications
5-Cyclopropoxy-2-methoxy-N,N-dimethylisonicotinamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems and its potential as a biochemical probe.
Medicine: Investigating its potential therapeutic applications and pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2-methoxy-N,N-dimethylisonicotinamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with neurotransmitter receptors or ion channels .
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-N,N-dimethyltryptamine
- 5-Methoxy-N,N-diisopropyltryptamine
- 5-Cyclopropylmethoxy-2-methoxy-N,N-dimethylbenzamide
Uniqueness
5-Cyclopropoxy-2-methoxy-N,N-dimethylisonicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike similar compounds, it possesses a cyclopropoxy group, which may contribute to its unique reactivity and interaction with biological targets .
Properties
Molecular Formula |
C12H16N2O3 |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-methoxy-N,N-dimethylpyridine-4-carboxamide |
InChI |
InChI=1S/C12H16N2O3/c1-14(2)12(15)9-6-11(16-3)13-7-10(9)17-8-4-5-8/h6-8H,4-5H2,1-3H3 |
InChI Key |
LRTIZVLWKIUOBI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC(=NC=C1OC2CC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


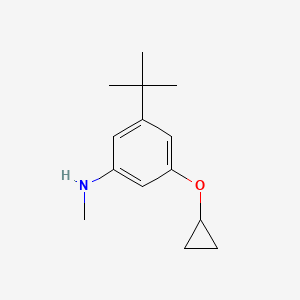


![N-({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)-3,5-dinitrobenzamide](/img/structure/B14814417.png)
![(2S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-N-(4-methoxynaphthalen-2-yl)pyrrolidine-2-carboxamide](/img/structure/B14814418.png)
